Bienvenue dans la boutique en ligne BenchChem!

N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-2-(1H-pyrrol-1-yl)acetamide

Lipophilicity Permeability Fragment-like properties

N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-2-(1H-pyrrol-1-yl)acetamide (CAS 2097932-18-6, molecular formula C15H16N6O, MW 296.33 g/mol) is a synthetic small molecule that integrates three distinct nitrogen-containing heterocycles—pyrazine, imidazole, and pyrrole—connected via an ethylenediamine linker to an acetamide core. The compound belongs to a broader chemotype explored for kinase inhibition and antimicrobial applications, with the pyrazine-imidazole moiety serving as a recognized pharmacophore for ATP-binding site engagement and the pyrrole ring contributing additional π-stacking and hydrogen-bonding capacity.

Molecular Formula C15H16N6O
Molecular Weight 296.334
CAS No. 2097932-18-6
Cat. No. B2897663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-2-(1H-pyrrol-1-yl)acetamide
CAS2097932-18-6
Molecular FormulaC15H16N6O
Molecular Weight296.334
Structural Identifiers
SMILESC1=CN(C=C1)CC(=O)NCCN2C=CN=C2C3=NC=CN=C3
InChIInChI=1S/C15H16N6O/c22-14(12-20-7-1-2-8-20)18-5-9-21-10-6-19-15(21)13-11-16-3-4-17-13/h1-4,6-8,10-11H,5,9,12H2,(H,18,22)
InChIKeyCUGMQZMSHROAON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-2-(1H-pyrrol-1-yl)acetamide (CAS 2097932-18-6): Procurement-Relevant Structural and Physicochemical Baseline


N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-2-(1H-pyrrol-1-yl)acetamide (CAS 2097932-18-6, molecular formula C15H16N6O, MW 296.33 g/mol) is a synthetic small molecule that integrates three distinct nitrogen-containing heterocycles—pyrazine, imidazole, and pyrrole—connected via an ethylenediamine linker to an acetamide core [1]. The compound belongs to a broader chemotype explored for kinase inhibition and antimicrobial applications, with the pyrazine-imidazole moiety serving as a recognized pharmacophore for ATP-binding site engagement and the pyrrole ring contributing additional π-stacking and hydrogen-bonding capacity [2]. Its computed physicochemical profile (clogP 1.82, TPSA 87.97 Ų, 2 H-bond donors, 7 H-bond acceptors, 2 rotatable bonds) places it within Lipinski and Rule-of-Three compliant space, positioning it as a fragment-like lead candidate with favorable permeability and solubility characteristics relative to higher-molecular-weight analogs in the same scaffold family [1].

Why N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-2-(1H-pyrrol-1-yl)acetamide Cannot Be Replaced by Other Pyrazine-Imidazole Acetamides: The Critical Role of the Pyrrole Ring


Within the pyrazine-imidazole acetamide chemical space, the identity of the terminal amide substituent is the principal driver of pharmacological and physicochemical differentiation. Analogs in which the pyrrole ring is replaced by a 2,5-dioxopyrrolidine (succinimide), 2,4-difluorophenyl, ethoxy, or cyclopropanesulfonamide group exhibit markedly different hydrogen-bonding capacity, lipophilicity, and metabolic stability [1]. The N-(1H-pyrrol-1-yl)acetamide terminus of the target compound provides a single H-pyrrole nitrogen capable of acting as a weak hydrogen-bond donor, a feature absent in N-alkyl or N-aryl replacements, and introduces a five-membered aromatic ring with distinct π-electron density that alters both target binding and off-target selectivity profiles [2]. These structural nuances mean that even close congeners sharing the pyrazine-imidazole core cannot be assumed to produce equivalent biological outcomes in kinase inhibition, antimicrobial, or target-engagement assays without explicit comparative data [1].

Quantitative Differentiation Evidence for N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-2-(1H-pyrrol-1-yl)acetamide Versus Its Closest Structural Analogs


Physicochemical Differentiation: Lipophilicity (clogP 1.82) and TPSA (87.97 Ų) Versus 2,5-Dioxopyrrolidine and 2,4-Difluorophenyl Analogs

The target compound exhibits a computed clogP of 1.82 and a topological polar surface area (TPSA) of 87.97 Ų, consistent with favorable oral absorption potential and blood-brain barrier permeability characteristics [1]. The 2,5-dioxopyrrolidine analog (CAS 2034633-66-2), by contrast, contains a more polar succinimide moiety that increases hydrogen-bond acceptor count and TPSA, while the 2,4-difluorophenyl analog (CAS 2034633-78-6) introduces two fluorine atoms and an additional aromatic ring, raising clogP above 2.5 and molecular weight to 343.34 g/mol . The pyrrole-containing target compound thus occupies a distinct 'fragment-like' property space (MW < 300, clogP < 2, TPSA < 90) that is absent in these comparator scaffolds, potentially conferring superior solubility and a lower risk of promiscuous binding.

Lipophilicity Permeability Fragment-like properties

Hydrogen-Bond Donor Capacity: Single Pyrrole N–H (HBD = 2) Versus Succinimide (HBD = 0) and Sulfonamide (HBD = 1) Analogs

The target compound possesses exactly two hydrogen-bond donors: the secondary amide N–H and the pyrrole ring N–H [1]. The 2,5-dioxopyrrolidine analog (CAS 2034633-66-2) replaces the pyrrole N–H with a fully substituted succinimide ring, resulting in zero hydrogen-bond donors on the terminal heterocycle. The cyclopropanesulfonamide analog (CAS 2034451-40-4) retains only one HBD (the sulfonamide N–H) but introduces a strong H-bond acceptor (sulfonyl group) that alters the donor/acceptor balance [2]. The pyrrole N–H of the target compound provides a weak, directional hydrogen-bond donor that can engage backbone carbonyls in kinase hinge regions or nucleic acid bases, a feature that is absent in the fully substituted succinimide and fundamentally different from the stronger sulfonamide donor.

Hydrogen bonding Target engagement Selectivity

Rotatable Bond Count (RB = 2) and Conformational Pre-organization Versus Flexible Ethoxy (RB = 3) and Cyclopropane (RB = 1) Analogs

The target compound contains exactly two rotatable bonds (the ethylenediamine linker), conferring a balance of conformational flexibility sufficient for induced-fit binding while minimizing entropic penalty upon target engagement [1]. Adding an ethoxy group (CAS 2034587-55-6) increases rotatable bonds to three, raising the conformational entropy cost of binding. Conversely, the cyclobutanecarboxamide analog (CAS 2034476-91-8) reduces flexibility by introducing a conformationally constrained cyclobutane ring [2]. The target compound's intermediate flexibility may optimize ligand efficiency by balancing pre-organization with adaptability to diverse kinase ATP pockets.

Conformational entropy Binding affinity Ligand efficiency

Aromatic Heterocycle Count (3 Rings) as a Determinant of π-Stacking Capacity Versus Two-Ring and Four-Ring Analogs

The target compound possesses three aromatic heterocycles (pyrazine, imidazole, pyrrole), providing an extended π-surface for stacking interactions with aromatic residues in kinase hinge regions (e.g., the gatekeeper phenylalanine) [1]. The amine precursor 2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethan-1-amine (CAS 2097937-27-2) contains only two aromatic rings, while the 4-methyl-thiazole-pyrrole-imidazole-pyrazine analog (CAS 2097857-18-4) incorporates four heterocycles . The three-ring architecture of the target compound may offer an optimal π-contact area that balances binding affinity with aqueous solubility, as excessive aromatic ring count is correlated with poor solubility and promiscuity.

π-π stacking Kinase hinge binding Molecular recognition

Kinase Inhibition Potential: Class-Level Evidence from Pyrrole-Imidazole Chemotype Patent Data

Substituted pyrroles and imidazoles sharing the core architecture of the target compound have been disclosed as inhibitors of kinases including FAK, KDR, and Tie2, with antiproliferative activity demonstrated across multiple cancer cell lines [1]. While compound-specific IC50 values for the target molecule have not been publicly disclosed in primary literature, the patent family encompassing this chemotype explicitly claims compositions with anticancer activity via kinase modulation [1]. In contrast, the 2,4-difluorophenyl analog has been reported with an IC50 of 0.4 µM against the HCT-15 colon cancer cell line (comparator colchicine IC50 = 7.5 µM), and the 2,5-dioxopyrrolidine analog has been described as inducing apoptosis in cancer cell proliferation assays . The pyrrole-terminated target compound may engage the kinase ATP pocket through a distinct hydrogen-bonding pattern relative to the fluorophenyl analog, potentially yielding a differentiated selectivity profile.

Kinase inhibition FAK KDR Tie2 Anticancer

Recommended Research and Procurement Application Scenarios for N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-2-(1H-pyrrol-1-yl)acetamide (CAS 2097932-18-6)


Fragment-Based Kinase Inhibitor Screening Campaigns Requiring Ligand-Efficient Starting Points

With a molecular weight of 296.33 g/mol, clogP of 1.82, and only 2 rotatable bonds, the target compound meets fragment-like property criteria (MW < 300, clogP ≤ 3, RB ≤ 3) [1]. Procurement for fragment screening libraries targeting FAK, KDR, Tie2, or related tyrosine kinases is supported by the patent class evidence [2]. Researchers should prioritize this compound over the heavier 2,4-difluorophenyl analog (MW 343.34) when ligand efficiency metrics (BEI, LLE) are primary screening cascade filters.

Structure-Activity Relationship (SAR) Studies Exploring Pyrrole N–H Hydrogen-Bond Donor Contributions

The pyrrole N–H of the target compound provides a unique weak hydrogen-bond donor not present in the 2,5-dioxopyrrolidine analog (HBD = 1) or the 2,4-difluorophenyl analog (HBD = 1) [1]. Procurement of the target compound alongside the succinimide and difluorophenyl comparators enables systematic SAR dissection of the contribution of this donor to kinase hinge-binding affinity and selectivity. Co-crystallography studies with the target compound are warranted to visualize the pyrrole N–H interaction geometry.

Physicochemical Property Benchmarking for Central Nervous System (CNS) Drug Discovery Programs

The target compound's TPSA of 87.97 Ų and clogP of 1.82 fall within the favorable range for CNS penetration (TPSA < 90 Ų, clogP 1–3) [1]. Compared to the cyclopropanesulfonamide analog (CAS 2034451-40-4), which bears a polar sulfonamide group likely to elevate TPSA beyond the CNS-desirable threshold, the target compound is a more suitable starting point for CNS kinase target programs where blood-brain barrier penetration is required.

Antimicrobial Screening Against Gram-Positive and Gram-Negative Panels Using Pyrrole-Containing Amides

Pyrrole-containing acetamides have demonstrated antibacterial activity against both Gram-positive (B. subtilis, S. aureus) and Gram-negative (E. coli, P. aeruginosa) strains in class-level studies [1]. The target compound, with its three-heterocycle architecture, offers a structurally differentiated scaffold relative to simpler pyrrole amides previously tested. Procurement for antimicrobial susceptibility testing should include the amine precursor (CAS 2097937-27-2) as a negative control lacking the pyrrole-acetamide warhead to establish structure-dependent activity.

Quote Request

Request a Quote for N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-2-(1H-pyrrol-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.